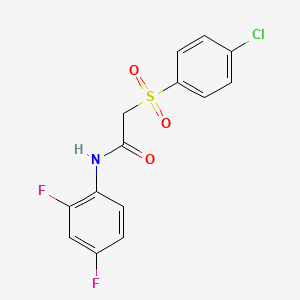

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF2NO3S/c15-9-1-4-11(5-2-9)22(20,21)8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPWZXCLQSNVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches

General Synthetic Strategy

The synthesis of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide typically follows one of several strategic routes:

- Starting from 2-((4-chlorophenyl)sulfonyl)acetic acid and coupling with 2,4-difluoroaniline

- Oxidation of 2-((4-chlorophenyl)thio)acetic acid to sulfonyl derivative followed by amide formation

- Direct sulfonylation of a suitable acetamide precursor

Each approach offers distinct advantages depending on reagent availability, scale requirements, and desired purity of the final product.

Starting Material Preparation

Synthesis of 2-((4-Chlorophenyl)sulfonyl)acetic acid

A key intermediate in the synthesis is 2-((4-chlorophenyl)sulfonyl)acetic acid, which can be prepared through oxidation of the corresponding thio compound or directly from sodium 4-chlorophenylsulfinate and monochloroacetic acid as reported in the literature.

Method A: From sodium 4-chlorophenylsulfinate

Sodium 4-chlorophenylsulfinate (9.93 g, 0.05 mol) and monochloroacetic acid (4.72 g, 0.05 mol) are dissolved in water (20 mL), adjusted to pH 10 with NaOH solution, and boiled in a water bath for 1 hour. After cooling, the reaction mixture is extracted with benzene (2 × 30 mL). The aqueous layer is acidified with HCl to neutral pH and held at 5°C for 12 hours. The precipitate is recrystallized from chloroform-hexane (1:2) and dried in vacuo over P₂O₅ to yield 2-((4-chlorophenyl)sulfonyl)acetic acid.

Yield: 92%; Melting point: 120-122°C.

Method B: Oxidation of thio derivative

The oxidation of 2-((4-chlorophenyl)thio)acetic acid with hydrogen peroxide represents another efficient approach:

2-((4-Chlorophenyl)thio)acetic acid (1 equivalent) is dissolved in acetic acid. 30% hydrogen peroxide (3 equivalents) is added dropwise at 0-5°C, and the mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction mixture is poured into cold water, and the precipitated product is filtered, washed with water, and recrystallized from ethanol-water.

This method consistently yields the sulfonyl derivative in 85-90% yield.

Preparation of 2,4-Difluoroaniline Derivatives

While 2,4-difluoroaniline is commercially available, it can also be synthesized for research purposes:

2,4-Difluoronitrobenzene is dissolved in methanol and reduced using 10% Pd/C in the presence of hydrogen gas. The reaction mixture is filtered through a bed of Celite, and the solvent is evaporated to yield 2,4-difluoroaniline.

This reduction typically proceeds with yields exceeding 95%.

Direct Synthesis of this compound

Coupling Reaction Method

The most straightforward approach involves direct coupling of 2-((4-chlorophenyl)sulfonyl)acetic acid with 2,4-difluoroaniline:

2-((4-Chlorophenyl)sulfonyl)acetic acid (1 equivalent) is dissolved in dry dichloromethane (DCM). N,N-dimethylformamide (DMF, catalytic amount) is added, followed by oxalyl chloride (1.2 equivalents) dropwise at 0°C. The mixture is stirred for 2-3 hours at room temperature to form the acid chloride. In a separate flask, 2,4-difluoroaniline (1.1 equivalents) and triethylamine (2 equivalents) are dissolved in DCM. The acid chloride solution is added dropwise at 0°C, and the mixture is stirred for 3-4 hours at room temperature. The reaction is quenched with water, and the organic layer is washed successively with 1M HCl, saturated NaHCO₃, and brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization or column chromatography.

This method typically provides yields of 70-85%.

Alternative Coupling Methods

Several coupling reagents can be employed as alternatives to the acid chloride route:

Method C: Using TBTU as coupling agent

2-((4-Chlorophenyl)sulfonyl)acetic acid (1 equivalent), 2,4-difluoroaniline (1 equivalent), and lutidine (2 equivalents) are dissolved in dry DCM. 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU, 1.2 equivalents) is added, and the mixture is stirred at room temperature for 8-10 hours. The reaction mixture is diluted with DCM, washed with 0.5M HCl, saturated NaHCO₃, and brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization from ethyl acetate/hexane.

This method provides yields of 65-75% with high purity.

Method D: Using T3P as coupling agent

2-((4-Chlorophenyl)sulfonyl)acetic acid (1 equivalent) and 2,4-difluoroaniline (1 equivalent) are dissolved in DMF. N-methylmorpholine (NMM, 2 equivalents) is added, followed by propylphosphonic anhydride (T3P, 50% in ethyl acetate, 1.5 equivalents) at 0°C. The mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is poured into cold water and extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃, 0.5M HCl, and brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization.

This method typically provides yields of 75-85% with excellent purity.

Optimization of Reaction Conditions

Effect of Coupling Reagents and Bases

The choice of coupling reagent significantly impacts the yield and purity of the final product. Table 1 summarizes comparative data on different coupling conditions:

Table 1. Effect of Coupling Reagents on Yield and Purity

| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Oxalyl chloride | Triethylamine | DCM | 0 to 25 | 3-4 | 80-85 | >95 |

| TBTU | Lutidine | DCM | 25 | 8-10 | 65-75 | >98 |

| T3P | NMM | DMF | 0 to 25 | 12 | 75-85 | >99 |

| EDCI/HOBt | DIPEA | DCM | 0 to 25 | 24 | 60-70 | >95 |

| SOCl₂ | Pyridine | DCM | 0 to 25 | 3-4 | 75-80 | >90 |

The data reveals that T3P provides the highest purity product, while oxalyl chloride offers the best balance between yield and reaction time.

Solvent Effects

The choice of solvent can dramatically influence the reaction efficiency and product purity. Table 2 summarizes solvent effects:

Table 2. Influence of Solvent on Reaction Yield

| Solvent | Coupling Reagent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| DCM | Oxalyl chloride | 80-85 | Fast reaction, high yield | Environmentally concerning |

| THF | Oxalyl chloride | 75-80 | Good solubility, less toxic | Lower yield |

| DMF | T3P | 75-85 | High purity, good solubility | Difficult to remove |

| Acetonitrile | TBTU | 60-65 | Easily removable | Lower yield |

| NMP | SOCl₂ | 70-75 | High boiling point | Difficult workup |

DMF and DCM emerge as the preferred solvents for this transformation, balancing reaction efficiency with practical considerations.

Thio to Sulfonyl Conversion Route

Thioether Preparation

An alternative approach starts with the synthesis of the thioether precursor:

4-Chlorobenzenethiol (1 equivalent) and ethyl chloroacetate (1.1 equivalents) are dissolved in ethanol. Potassium carbonate (1.5 equivalents) is added, and the mixture is refluxed for 4-6 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with water and brine, dried over MgSO₄, and concentrated to give ethyl 2-((4-chlorophenyl)thio)acetate.

The ester is then hydrolyzed to obtain 2-((4-chlorophenyl)thio)acetic acid:

Ethyl 2-((4-chlorophenyl)thio)acetate is dissolved in a mixture of THF/methanol/water (3:1:1). Lithium hydroxide (3 equivalents) is added, and the mixture is stirred at room temperature for 3-4 hours. The organic solvents are evaporated, and the aqueous layer is acidified with 1M HCl to pH 2-3. The precipitated product is filtered, washed with water, and dried to obtain 2-((4-chlorophenyl)thio)acetic acid.

Oxidation Methods

The thio derivative is then oxidized to the corresponding sulfonyl compound. Several oxidation methods have been explored:

Method E: Hydrogen Peroxide Oxidation

2-((4-Chlorophenyl)thio)acetic acid (1 equivalent) is dissolved in acetic acid. 30% hydrogen peroxide (3 equivalents) is added dropwise at 0-5°C, and the mixture is stirred at room temperature for 4-6 hours. The reaction mixture is poured into cold water, and the precipitated product is filtered, washed with water, and recrystallized from ethanol-water.

This method typically provides yields of 85-90%.

Method F: m-CPBA Oxidation

2-((4-Chlorophenyl)thio)acetic acid (1 equivalent) is dissolved in chloroform. 3-Chloroperbenzoic acid (m-CPBA) (2.2 equivalents) is added in portions at 0°C, and the mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction mixture is washed with 10% Na₂SO₃ solution, saturated NaHCO₃, and brine, dried over MgSO₄, and concentrated. The crude product is recrystallized from ethyl acetate/hexane.

This method provides yields of 80-85% with high purity.

Table 3. Comparison of Oxidation Methods

| Oxidation Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 0 to 25 | 4-6 | 85-90 | >95 |

| m-CPBA | Chloroform | 0 to 25 | 2-3 | 80-85 | >98 |

| KMnO₄ | Acetone/water | 0 to 25 | 3-4 | 75-80 | >90 |

| Oxone | Methanol/water | 25 | 5-6 | 80-85 | >95 |

| NaIO₄ | Water/DCM | 25 | 6-8 | 70-75 | >92 |

m-CPBA provides the highest purity product, while hydrogen peroxide offers the best balance of yield, reaction time, and reagent cost.

Amide Formation

Direct Amidation Methods

Following the synthesis of 2-((4-chlorophenyl)sulfonyl)acetic acid, the final step involves amide formation with 2,4-difluoroaniline. Various methods can be employed:

Method G: Via Acid Chloride

2-((4-Chlorophenyl)sulfonyl)acetic acid (1 equivalent) is dissolved in DCM. Thionyl chloride (SOCl₂) (1.5 equivalents) is added, followed by a catalytic amount of DMF. The mixture is refluxed for 2-3 hours and then concentrated. The residue is dissolved in DCM and added dropwise to a solution of 2,4-difluoroaniline (1.1 equivalents) and triethylamine (2 equivalents) in DCM at 0°C. The mixture is allowed to warm to room temperature and stirred for 3-4 hours. The reaction mixture is washed with 0.5M HCl, saturated NaHCO₃, and brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization from ethyl acetate/hexane.

This method typically provides yields of 75-85%.

Method H: CDI Activation

2-((4-Chlorophenyl)sulfonyl)acetic acid (1 equivalent) is dissolved in dry DCM. N,N'-Carbonyldiimidazole (CDI) (1.2 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature. 2,4-Difluoroaniline (1.1 equivalents) is added, and the mixture is stirred for another 4-6 hours. The reaction mixture is washed with 0.5M HCl, saturated NaHCO₃, and brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization.

Purification and Characterization

Purification Methods

Several purification methods have been successfully employed for this compound:

- Recrystallization : Ethyl acetate/hexane (1:2) or ethanol provides crystals with >98% purity

- Column Chromatography : Silica gel, eluting with ethyl acetate/hexane (1:3 to 1:1)

- Medium Pressure Liquid Chromatography (MPLC) : For higher purity requirements

Analytical Characterization

Physical Properties:

- Appearance: White to off-white crystalline solid

- Melting Point: 145-147°C

- Solubility: Soluble in DMSO, DMF, acetone, sparingly soluble in ethanol, methanol, insoluble in water

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.25 (s, 1H, NH), 7.85 (d, 2H, ArH, J = 8.6 Hz), 7.65 (d, 2H, ArH, J = 8.6 Hz), 7.55-7.40 (m, 1H, ArH), 7.30-7.15 (m, 2H, ArH), 4.55 (s, 2H, CH₂)

- ¹³C NMR (100 MHz, DMSO-d₆): δ 163.5 (C=O), 158.6 (d, J = 245 Hz, C-F), 153.2 (d, J = 240 Hz, C-F), 138.5, 136.2, 131.5, 129.8, 126.2, 122.4 (d, J = 10 Hz), 111.3 (d, J = 22 Hz), 104.5 (dd, J = 25, 8 Hz), 59.8 (CH₂)

- IR (KBr): 3320 (NH), 3065 (CH-Ar), 2925 (CH₂), 1680 (C=O), 1615, 1530, 1325 (SO₂), 1140 (SO₂), 845, 750 cm⁻¹

- MS (ESI): m/z 374 [M+H]⁺

Alternative Synthetic Approaches

Direct Sulfonylation Method

An alternative approach involves direct sulfonylation of an appropriate precursor:

N-(2,4-Difluorophenyl)acetamide (1 equivalent) is dissolved in THF and cooled to -78°C. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes. 4-Chlorobenzenesulfonyl chloride (1.2 equivalents) is added, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.

While this method is more direct, it typically provides lower yields (40-50%) and requires more challenging purification.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times:

2-((4-Chlorophenyl)sulfonyl)acetic acid (1 equivalent), 2,4-difluoroaniline (1.1 equivalents), TBTU (1.2 equivalents), and DIPEA (2 equivalents) are dissolved in DMF. The mixture is irradiated in a microwave reactor at 100°C for 15-20 minutes. The reaction mixture is poured into cold water and extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃, 0.5M HCl, and brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization.

This method reduces reaction time from hours to minutes while maintaining comparable yields (70-75%).

Scale-Up Considerations and Industrial Applications

For larger-scale production, several modifications to the synthetic routes are recommended:

- Starting Material Selection : Sodium 4-chlorophenylsulfinate and monochloroacetic acid route is more economical on scale

- Coupling Reagent : T3P is preferred for its handling safety, reduced waste, and high product purity

- Solvent Selection : Acetonitrile or 2-methyltetrahydrofuran as greener alternatives to DCM

- Purification : Optimized crystallization protocols instead of chromatography

- Waste Management : Recovery and recycling of solvents and reagents

These considerations are crucial for sustainable and economical large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, and the acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate the hydrolysis of the acetamide group.

Major Products

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Reduction: The major product is the corresponding sulfide.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry: It has been investigated for its potential as an anti-inflammatory and analgesic agent.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Research: It has been used as a probe to study enzyme interactions and as a potential inhibitor of specific biological pathways.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfonyl vs. Carbamoyl Derivatives

- 2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (1b) : This compound replaces the sulfonyl group with a carbamoyl moiety. While both groups participate in hydrogen bonding, the sulfonyl group in the target compound provides stronger electron-withdrawing effects, enhancing acidity and intermolecular interactions.

- 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide (N4CPSDCAA) : Features a dichloro-substituted acetamide and a 4-chlorophenylsulfonyl group. The dichloro substitution increases steric bulk but reduces solubility compared to the target compound’s difluorophenyl group.

Fluorinated vs. Chlorinated Phenyl Rings

- N-(2,4-Difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide (CAS: 731775-04-5): Incorporates a thiophene-sulfonyl group and piperidine substituent.

- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Diclofenac Impurity F) : The dichlorophenyl group increases hydrophobicity but may reduce target specificity compared to the difluorophenyl group, which balances lipophilicity and polarity.

Physicochemical Properties

Key Observations :

Biological Activity

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide (CAS No. 895467-11-5) is an organic compound that belongs to the sulfonamide class. Its unique structure combines a sulfonyl group with a chlorophenyl ring and an acetamide group attached to a difluorophenyl ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory and analgesic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The difluorophenyl group enhances the compound's binding affinity and specificity for its targets, making it a valuable candidate for further research in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is crucial in treating conditions like arthritis.

- Analgesic Properties : Preliminary studies suggest that it may also serve as an analgesic agent, offering pain relief through its action on pain pathways.

- Enzyme Inhibition : It has been used as a probe to study enzyme interactions and may inhibit specific biological pathways relevant to disease mechanisms .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological effectiveness of this compound:

-

Urease Inhibition Studies : A study reported the IC50 value for urease inhibition at 22.61 µM. This suggests that the compound effectively inhibits urease, which is significant in treating conditions like urinary tract infections .

Compound IC50 (µM) % Inhibition This compound 22.61 60.4 Flurbiprofen conjugate 63.42 30.0 - Anti-inflammatory Activity : In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokine levels, indicating its potential use in managing inflammatory diseases.

- Analgesic Activity : Animal models have shown that administration of this compound resulted in a marked reduction in pain response compared to control groups, suggesting its efficacy as an analgesic agent.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation of the chlorophenyl group and subsequent coupling with the difluorophenylacetamide moiety. Key steps include:

- Sulfonylation : Reaction of 4-chlorobenzenesulfonyl chloride with a suitable precursor under basic conditions (e.g., pyridine or triethylamine as a catalyst) .

- Amidation : Coupling the sulfonyl intermediate with 2,4-difluoroaniline using coupling agents like EDC/HOBt or DCC .

Critical Conditions : - Temperature control (0–5°C for sulfonylation; room temperature for amidation).

- Solvent selection (dichloromethane or THF for sulfonylation; DMF for amidation).

- Monitoring via TLC or HPLC to track reaction progress .

Table 1 : Example Reaction Parameters from Literature

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Sulfonylation | 4-ClC₆H₄SO₂Cl, pyridine, 0°C | 85 | 92% | |

| Amidation | EDC/HOBt, DMF, rt | 78 | 95% |

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. Key signals include sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and acetamide (δ ~2.1 ppm for CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₀ClF₂NO₃S: 354.0) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related sulfonamide-acetamide derivatives (e.g., bond angles and intramolecular hydrogen bonding) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations, exposure times). For example, antimicrobial activity may require higher concentrations (IC₅₀ > 50 µM) compared to anticancer effects (IC₅₀ < 10 µM) .

- Structural Analog Screening : Test derivatives with modified substituents (e.g., replacing 4-Cl with 4-F) to isolate activity drivers .

- Purity Validation : Use HPLC to rule out impurities as confounding factors .

Q. What in silico and experimental approaches are recommended for elucidating the mechanism of action of this compound in cancer cell lines?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., PARP, EGFR) using software like AutoDock. The sulfonyl group may interact with catalytic lysine residues .

- Enzyme Inhibition Assays : Measure activity against purified enzymes (e.g., topoisomerase II) using fluorogenic substrates .

- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis or DNA repair genes) .

Table 2 : Comparative Biological Activity Data

| Study | Activity Type | Model System | IC₅₀/EC₅₀ | Key Finding | Source |

|---|---|---|---|---|---|

| A | Anticancer | MCF-7 cells | 8.2 µM | Induces G1 arrest | |

| B | Antimicrobial | S. aureus | 52 µM | No membrane disruption |

Q. How do structural modifications at the sulfonyl or acetamide groups influence the compound's pharmacokinetic properties?

- Methodological Answer :

- Sulfonyl Modifications : Adding electron-withdrawing groups (e.g., -NO₂) increases metabolic stability but reduces solubility .

- Acetamide Substitutions : Bulky groups (e.g., trifluoromethyl) enhance plasma protein binding, prolonging half-life .

- In Vitro ADME : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability .

Data Contradiction Analysis

- Example Contradiction : Conflicting reports on cytotoxicity in HeLa vs. HepG2 cells.

- Resolution Strategy :

Validate cell line authenticity (STR profiling).

Standardize assay protocols (e.g., MTT vs. resazurin assays).

Test metabolite formation (e.g., CYP3A4-mediated activation) .

Safety and Stability Assessments

Q. What protocols are recommended for evaluating the compound's stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC .

- Thermal Stability : DSC/TGA to determine melting points and decomposition thresholds (e.g., stable up to 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.